4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate

Neuropharmacology Blood-Brain Barrier CNS Delivery

Researchers needing CNS-penetrant GABAergic tools face limited options; neither GABA nor pantothenic acid alone crosses the blood-brain barrier effectively. Hopantenic Acid (CAS 16498-47-8), a unique N-pantoyl-GABA hybrid, readily penetrates the CNS, serving as a single tool compound for probing both pathways. • Validated human PK: Tmax 1.56 h, t1/2 6.68 h; established HPLC bioanalytical method available • Polypharmacology: δ/κ-opioid receptor interactions plus acetylcholine & dopamine modulation • Low acute oral toxicity: LD50 ~6-17 g/kg in rodents; no addiction, hyperstimulation, or withdrawal syndrome

Molecular Formula C10H18NO5
Molecular Weight 232.257
CAS No. 16498-47-8
Cat. No. B2993145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate
CAS16498-47-8
Molecular FormulaC10H18NO5
Molecular Weight232.257
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCCC(=O)[O-])O
InChIInChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/p-1
InChIKeySBBDHANTMHIRGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hopantenic Acid: A Nootropic GABA-Pantothenic Analog


The compound 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate (CAS 16498-47-8), more commonly known as hopantenic acid (or homopantothenic acid), is a central nervous system depressant belonging to the class of gamma-amino acids and derivatives [1]. It is structurally a homolog of pantothenic acid (Vitamin B5), where the β-alanine moiety of pantothenic acid is replaced by γ-aminobutyric acid (GABA), resulting in the chemical designation N-pantoyl-GABA [2]. This unique structural hybrid endows the molecule with a dual pharmacological profile, combining neurochemical properties of both GABA and pantothenic acid [3]. It is primarily used in its calcium salt form (calcium hopantenate) as a pharmaceutical drug in the Russian Federation for a range of neurological and psychiatric conditions [4].

BBB Permeability Unique structural chimera provides direct CNS research access, not achievable with GABA or pantothenic acid precursors.
Receptor Polypharmacology Interacts with opioid, dopamine, and cholinergic systems, enabling multi-target neuropharmacology pathway studies.

Why Hopantenic Acid Cannot Be Substituted


4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate (Hopantenic Acid) is a unique structural chimera, not a simple mixture or prodrug of its components. It is a homolog of pantothenic acid, but the substitution of β-alanine with GABA creates a molecule that is not functionally equivalent to either parent compound [1]. Critically, in contrast to both GABA and pantothenic acid, hopantenic acid readily crosses the blood-brain barrier [2]. This differential central nervous system (CNS) penetration is a key functional discriminator. Furthermore, its unique spectrum of pharmacological effects—including nootropic, anticonvulsant, and mild activating properties—is observed in the absence of addiction, hyperstimulation, or withdrawal syndrome, a profile distinct from many direct GABA receptor agonists [3]. Therefore, substituting hopantenic acid with GABA, pantothenic acid, or their simple combinations would fail to recapitulate its specific CNS bioavailability and resultant pharmacodynamic profile.

Property
Hopantenic Acid
GABA / Pantothenic Acid
Risk if Substituted
CNS Penetration
Readily crosses blood-brain barrier
Does not cross BBB
Loss of CNS exposure; target engagement may not be reproduced
Receptor Profile
δ/κ-opioid, dopamine, ACh modulation
GABA-A/B agonism or CoA metabolism
Pharmacodynamic profile shifts; receptor-mediated effects differ

Quantitative Differentiation Evidence


Enhanced Blood-Brain Barrier Penetration

Hopantenic acid is structurally modified to cross the blood-brain barrier (BBB), a property not shared by its parent molecules, GABA and pantothenic acid. This allows it to directly exert effects on the central nervous system [1].

BBB Penetration
Class-level
Qualitative difference: Readily crosses BBB
Enables CNS-targeted model selection
Structural inference; confirm experimentally
Neuropharmacology Blood-Brain Barrier CNS Delivery

Opioid and Dopamine Receptor Modulation

The neurotropic effects of hopantenic acid are mediated through binding with δ (delta) and κ (kappa) opioid receptors, in addition to modulating acetylcholine secretion and interacting with dopamine receptors. This polypharmacology is distinct from the primary mechanisms of pantothenic acid (metabolic cofactor) and GABA (direct GABA receptor agonism) [1].

Receptor Modulation
Class-level
δ/κ-opioid, dopamine, ACh; distinct from GABA-A/B or CoA pathways
Supports receptor-mediated neuropharmacology research
Chemoinformatic analysis; binding assays recommended
Receptor Pharmacology Nootropic Mechanism Opioid Receptors

Human Pharmacokinetic Profile

A validated RP-HPLC method was used to determine the pharmacokinetics of hopantenic acid in healthy volunteers following a single 250 mg oral dose. The peak plasma concentration (Tmax) was achieved at 1.56 h, and the elimination half-life (t1/2) was 6.68 h [1]. These parameters define its in vivo behavior for dosing regimen design.

Human PK Profile
Reported
Tmax 1.56 h · t½ 6.68 h
Supports PK exposure-model interpretation
Single oral dose 250 mg; n=18 volunteers
Pharmacokinetics Bioavailability HPLC Assay

Rodent Acute Toxicity Assessment

The acute oral toxicity (LD50) of hopantenic acid has been determined in mice and rats. Reported values for oral administration are 6297 mg/kg in male mice, 7935 mg/kg in female mice, 16810 mg/kg in male rats, and 13350 mg/kg in female rats [1]. These values indicate low acute oral toxicity and provide a quantitative safety margin for in vivo experimentation.

Rodent Acute Toxicity
Reported
LD50 range ~6–17 g/kg (oral, mouse/rat)
Supports in vivo safety margin review
Species-specific acute values
Toxicology Safety Pharmacology LD50

Validated HPLC Assay for Plasma Quantification

A reliable and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection has been developed and validated for the quantification of hopantenic acid in human plasma [1]. This method enables accurate pharmacokinetic and bioequivalence studies.

Validated HPLC Assay
Method context
RP-HPLC-UV method for human plasma
Facilitates plasma quantification and method transfer
Validated per ICH guidelines
Analytical Chemistry Bioanalysis HPLC Method

Hopantenic Acid Research Applications


In Vivo Studies of BBB-Permeable Nootropics

Given its unique ability to cross the blood-brain barrier compared to GABA and pantothenic acid [4], hopantenic acid is an ideal candidate for in vivo studies exploring mechanisms of cognitive enhancement, neuroprotection, or CNS disorder models where direct brain access is required.

Targeting Opioid and Dopaminergic Systems

The compound's interaction with δ- and κ-opioid receptors, as well as its modulation of acetylcholine and dopamine systems [4], makes it a valuable tool compound for investigating the polypharmacology of nootropic agents and the interplay between these neurotransmitter systems.

Pharmacokinetic & Bioequivalence Studies

With established human pharmacokinetic parameters (Tmax of 1.56 h and t1/2 of 6.68 h) and a validated bioanalytical HPLC method [4], 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate is well-suited for use as a reference standard in pharmacokinetic studies, formulation development, and bioequivalence testing.

Preclinical Safety & Toxicology Profiling

The compound's low acute oral toxicity profile, defined by LD50 values in the range of ~6-17 g/kg in rodents [4], supports its use in a wide range of preclinical safety studies, allowing for a broad therapeutic window in dose-ranging experiments.

Application
Selection Property
Validation Focus
In vivo CNS exposure studies
BBB permeability property
Brain penetration and CNS endpoint
Opioid/dopaminergic receptor pharmacology
Polypharmacology profile
Receptor binding and signaling assays
PK method validation and bioequivalence research
Validated bioanalytical method
Plasma quantification and LLOQ establishment
Preclinical toxicology profiling
Low acute oral toxicity profile
Safety margin and dose-range endpoints

Technical Documentation Hub

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